molecular formula C21H16BrN3O3S B11629242 5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11629242
M. Wt: 470.3 g/mol
InChI Key: SNKOLEDUQYRJOP-FBMGVBCBSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a hydroxy group, a thiadiazole ring, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from a suitable precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Bromination: Introduction of the bromophenyl group can be achieved through electrophilic aromatic substitution using bromine or a brominating agent.

    Hydroxylation: The hydroxy group can be introduced via oxidation reactions.

    Coupling Reactions: The final assembly of the compound may involve coupling reactions to attach the methylbenzoyl group and other substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigation as a potential drug candidate for various diseases.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-BROMOPHENYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar compounds might include other pyrrol-2-one derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C21H16BrN3O3S

Molecular Weight

470.3 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H16BrN3O3S/c1-11-3-5-14(6-4-11)18(26)16-17(13-7-9-15(22)10-8-13)25(20(28)19(16)27)21-24-23-12(2)29-21/h3-10,17,26H,1-2H3/b18-16+

InChI Key

SNKOLEDUQYRJOP-FBMGVBCBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Br)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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